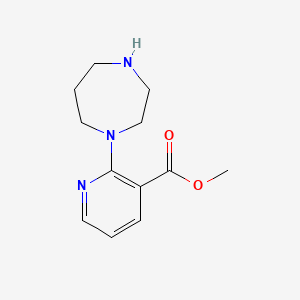

Methyl 2-(1,4-diazepan-1-yl)nicotinate

Description

Significance of Heterocyclic Architectures in Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the fields of chemistry, biology, and materials science. openaccessjournals.comnveo.org Their prevalence in nature is vast, forming the core of many essential biomolecules such as vitamins, alkaloids, and antibiotics. ijraset.comijpsr.com This natural abundance has inspired chemists to utilize these scaffolds in the design and synthesis of new molecules with tailored properties. Over 90% of newly approved drugs incorporate heterocyclic motifs, highlighting their immense importance in medicinal chemistry. nveo.orgijraset.com The unique three-dimensional arrangements and electronic properties conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur allow for specific interactions with biological targets. ijraset.com

Importance of Pyridine (B92270) Derivatives in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic organic chemistry. lifechemicals.comnih.gov Its derivatives are integral components of numerous vitamins (e.g., niacin and pyridoxine), coenzymes, and alkaloids. lifechemicals.comnih.gov In the realm of pharmaceuticals, the pyridine motif is present in a wide array of FDA-approved drugs, demonstrating its value in medicinal chemistry. lifechemicals.com

From a synthetic standpoint, the pyridine ring is a versatile building block. nih.gov The nitrogen atom imparts a degree of basicity and influences the reactivity of the ring. It generally directs electrophilic substitution to the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions. nih.gov This predictable reactivity allows for the strategic functionalization of the pyridine core to generate diverse libraries of compounds for various applications. nih.gov

Role of Seven-Membered Nitrogen Heterocycles (Diazepanes) in Chemical Design

Seven-membered nitrogen-containing heterocycles, particularly diazepanes, represent a fascinating and important class of compounds. The 1,4-diazepane ring system, characterized by a seven-membered ring with two nitrogen atoms at positions 1 and 4, is a key structural feature in a number of biologically active molecules. nih.gov The most well-known example is diazepam (Valium), a benzodiazepine (B76468) that contains a fused 1,4-diazepine ring and exhibits anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. nih.govdrugbank.com

The conformational flexibility of the seven-membered ring, combined with the presence of two nitrogen atoms that can act as hydrogen bond acceptors or be functionalized, makes the 1,4-diazepane scaffold an attractive template in drug design. researchgate.net This structural unit allows for the spatial presentation of substituents in a manner that can facilitate potent and selective interactions with biological targets. researchgate.net

Contextualization of the Nicotinate (B505614) Moiety within Chemical Research

The nicotinate moiety is the ester or conjugate base of nicotinic acid, also known as niacin or vitamin B3. nih.gov Nicotinic acid and its derivatives, such as nicotinamide (B372718), are precursors to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.gov These coenzymes play a crucial role in cellular metabolism, participating in a wide range of redox reactions. nih.gov

In chemical research, the nicotinate structure is often incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity. Methyl nicotinate, the methyl ester of nicotinic acid, is known for its ability to induce vasodilation and is used in topical preparations to increase skin perfusion. chemicalbook.comdrugbank.com This effect is thought to be mediated by the release of prostaglandins. drugbank.com The pyridinecarboxylic acid structure of nicotinate provides a handle for further chemical modification and conjugation to other molecular fragments.

Overview of the 1,4-Diazepane Scaffold in Contemporary Chemical Exploration

The 1,4-diazepane scaffold continues to be an area of active investigation in contemporary chemical research. Synthetic chemists have developed various routes to access this ring system, including multicomponent reactions and transformations of N-propargylamines, which offer efficient pathways to structurally diverse diazepane derivatives. researchgate.netrsc.org

Recent research has focused on the synthesis and biological evaluation of novel 1,4-diazepane-containing compounds for a range of therapeutic areas. For instance, 1,4-diazepane-2-ones have been explored as novel inhibitors of LFA-1, a target for inflammatory conditions. nih.gov The ability of the diazepane ring to adopt different conformations allows it to serve as a versatile scaffold for presenting pharmacophoric groups in a defined spatial orientation, which is crucial for achieving high-affinity binding to biological targets.

Academic Research Trajectories for Nicotinate-Diazepane Conjugates

While specific research on Methyl 2-(1,4-diazepan-1-yl)nicotinate is not widely documented in publicly available literature, the conjugation of a nicotinate moiety with a 1,4-diazepane scaffold suggests several potential avenues for academic exploration. The combination of these two pharmacologically relevant heterocycles could lead to the development of novel compounds with unique biological activities.

Potential research trajectories could include:

Synthesis and Structural Analysis: The development of efficient synthetic routes to this and related nicotinate-diazepane conjugates would be a primary focus. Detailed structural characterization using techniques such as NMR spectroscopy and X-ray crystallography would provide insights into the conformational preferences of the molecule.

Medicinal Chemistry Exploration: Given the diverse biological activities associated with both pyridine and diazepane derivatives, these conjugates could be screened against a variety of biological targets. Areas of interest could include central nervous system disorders, inflammatory diseases, and infectious agents.

Chemical Biology Probes: The nicotinate moiety could serve as a handle for the attachment of fluorescent tags or other reporter groups, allowing the resulting conjugates to be used as chemical probes to study biological processes.

The exploration of such hybrid molecules holds the promise of uncovering new chemical entities with valuable properties and applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 2-(1,4-diazepan-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H17N3O2/c1-17-12(16)10-4-2-6-14-11(10)15-8-3-5-13-7-9-15/h2,4,6,13H,3,5,7-9H2,1H3 |

InChI Key |

ZFKVVKAWZNZQJL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCCNCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 2 1,4 Diazepan 1 Yl Nicotinate Derivatives

Reactivity at the Nicotinate (B505614) Ester Group

The methyl ester functionality of the nicotinate group is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylic acid derivative portion of the molecule.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(1,4-diazepan-1-yl)nicotinic acid. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, leading to the formation of a carboxylate salt. libretexts.orglibretexts.org

Transesterification can be achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. The efficiency of transesterification can be influenced by factors such as the steric hindrance of the alcohol and the reaction temperature. csic.es

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | HCl (aq), heat | 2-(1,4-Diazepan-1-yl)nicotinic acid |

| Basic Hydrolysis (Saponification) | NaOH (aq), heat | Sodium 2-(1,4-diazepan-1-yl)nicotinate |

| Transesterification | Ethanol, H₂SO₄ (cat.), heat | Ethyl 2-(1,4-diazepan-1-yl)nicotinate |

Amidation and Related Carboxylic Acid Derivative Transformations

The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This amidation is typically carried out at elevated temperatures and may be facilitated by the use of a catalyst. The resulting amides are generally more stable than the parent ester. A notable example of a related transformation involves the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters from 2-bromonicotinates and amino acid esters, highlighting the utility of such reactions in synthesizing more complex molecules. nih.gov Other carboxylic acid derivatives, such as acid halides or anhydrides, can be synthesized from the corresponding carboxylic acid obtained after hydrolysis, further expanding the synthetic utility of this position.

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both nucleophilic and electrophilic reagents. The presence of the electron-donating 1,4-diazepan-1-yl substituent at the 2-position significantly influences the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution on Activated Pyridines

While the pyridine ring is generally susceptible to nucleophilic attack, the presence of a good leaving group is typically required for a nucleophilic aromatic substitution (SNAr) to occur. wikipedia.org In the case of Methyl 2-(1,4-diazepan-1-yl)nicotinate, the diazepanyl group itself is not a typical leaving group. However, related 2-aminopyridines can undergo SNAr reactions where the amino group is displaced, often requiring activation by a transition metal catalyst. thieme-connect.comresearchgate.netthieme-connect.de For the title compound, functionalization via SNAr would likely necessitate prior modification of the pyridine ring to introduce a suitable leaving group, such as a halide, at a position activated towards nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Methyl 2-(1,4-diazepan-1-yl)-5-nitronicotinate |

| Bromination | Br₂/FeBr₃ | Methyl 5-bromo-2-(1,4-diazepan-1-yl)nicotinate |

Chemical Transformations of the 1,4-Diazepane Moiety

The 1,4-diazepane ring contains two secondary amine functionalities, offering sites for a variety of chemical modifications. The nitrogen atom attached to the pyridine ring (N-1) is expected to be less nucleophilic than the nitrogen at the 4-position (N-4) due to the delocalization of its lone pair into the aromatic system.

Common transformations of the 1,4-diazepane moiety include N-alkylation and N-acylation at the more nucleophilic N-4 position. nih.gov For instance, reaction with an alkyl halide in the presence of a base would be expected to yield the corresponding N-4 alkylated derivative. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. researchgate.net These reactions allow for the introduction of a wide range of functional groups onto the diazepane ring, enabling the synthesis of a diverse library of derivatives. The synthesis of various 1,4-diazepine derivatives with a range of biological activities has been extensively reviewed. dntb.gov.uaresearchgate.net

Reactions of Nitrogen-Containing Heterocycles

The presence of both a pyridine ring and a 1,4-diazepane ring system in this compound offers a rich landscape for chemical modifications. The reactivity of these heterocyclic components is influenced by their electronic properties and the steric environment.

The 1,4-diazepane moiety contains two secondary amine functionalities, which are nucleophilic and can readily undergo a variety of reactions. Common transformations include N-alkylation, N-acylation, and N-arylation. The relative reactivity of the two nitrogen atoms can often be controlled by the reaction conditions and the nature of the electrophile.

N-Alkylation: The nitrogen atoms of the diazepane ring can be alkylated using various alkylating agents. For instance, reductive amination is a common method for introducing alkyl groups onto secondary amines. nih.gov The choice of the aldehyde or ketone and the reducing agent allows for the introduction of a wide array of substituents.

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 1,4-Diazepan-6-amine | 4-Alkoxy-2-hydroxybenzaldehyde | Sodium borohydride (B1222165) | N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | nih.gov |

N-Acylation: Acylation of the diazepane nitrogens can be achieved using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. This reaction is often used to introduce protecting groups or to synthesize amide derivatives with potential biological activities. The acylation of similar diazepine (B8756704) systems has been shown to be influenced by steric hindrance, which can affect the nucleophilicity of the nitrogen atoms. electronicsandbooks.com

N-Arylation: The diazepane nitrogens can also undergo N-arylation reactions, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This allows for the introduction of various aryl and heteroaryl substituents, expanding the chemical diversity of the derivatives.

The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the diazepanyl substituent at the 2-position can influence its reactivity and regioselectivity. Conversely, the pyridine ring can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or after N-activation.

Ring-Opening and Rearrangement Reactions under Specific Conditions

The seven-membered 1,4-diazepane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations are often driven by ring strain or can be induced by certain reagents.

For instance, in related benzodiazepine (B76468) systems, ring-opening can be facilitated by converting one of the nitrogen atoms into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. nih.gov A similar strategy could potentially be applied to derivatives of this compound. Acylation of a diazepine nitrogen can also lead to ring-opening pathways. mdpi.com

| Starting Material | Conditions | Product | Reaction Type | Reference |

| Azetidine-fused 1,4-benzodiazepine | Methyl triflate, then Nucleophile (e.g., NaN3, KCN) | Functionalized 1,4-benzodiazepine | Alkylation and Ring-Opening | nih.gov |

| Tetrazolo[1,5-a]pyridines | Photolysis in presence of amines/alcohols | 1,3-Diazepines | Ring Expansion | nih.gov |

Functional Group Interconversions on the Hybrid Scaffold

The methyl ester group of this compound is a key site for functional group interconversions. These transformations allow for the synthesis of a variety of derivatives with different physicochemical properties.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. drugbank.com The resulting nicotinic acid derivative can then be used in further synthetic manipulations, such as amide bond formation. The kinetics of hydrolysis of nicotinate esters can be influenced by pH and the presence of enzymes. tandfonline.com

Amide Formation: The methyl ester can be converted directly to an amide by reaction with an amine. This reaction, often referred to as aminolysis, can be facilitated by heating or by the use of catalysts. google.com Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the amide bond. researchgate.net

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, 3-pyridylmethanol, using a suitable reducing agent. While sodium borohydride is generally not strong enough to reduce esters, its reactivity can be enhanced, for example by using it in combination with methanol, to achieve the reduction of methyl nicotinate. scholarsresearchlibrary.com More powerful reducing agents like lithium aluminum hydride would also be effective.

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| Methyl nicotinate | NaOH or H2SO4/H2O | Nicotinic acid | Ester Hydrolysis | drugbank.com |

| Methyl nicotinate | Amine | Nicotinamide (B372718) derivative | Amide Formation | google.com |

| Methyl nicotinate | NaBH4/MeOH | 3-Pyridylmethanol | Ester Reduction | scholarsresearchlibrary.com |

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound derivatives makes selectivity a crucial aspect in their chemical transformations.

Chemoselectivity: In reactions involving both the diazepane and the ester functionalities, chemoselectivity is important. For example, when performing a reduction, a mild reducing agent might selectively reduce an aldehyde or ketone in a side chain without affecting the methyl ester. Conversely, a strong reducing agent would likely reduce the ester as well. Similarly, in acylation reactions, the more nucleophilic diazepane nitrogens would be expected to react in preference to the pyridine nitrogen.

Regioselectivity: Regioselectivity is a key consideration in reactions involving both the pyridine ring and the diazepane moiety. For instance, in N-alkylation or N-acylation of the diazepane ring, the two nitrogen atoms are chemically non-equivalent, and selective functionalization of one over the other may be possible depending on the steric and electronic environment. On the pyridine ring, the position of further substitution will be directed by the existing substituents. Catalyst-controlled regioselective additions to activated nicotinate salts have been demonstrated, allowing for functionalization at different positions of the pyridine ring. nih.gov

Stereoselectivity: If the diazepane ring is substituted with a chiral group, or if a chiral reagent or catalyst is used, stereoselective transformations can be achieved. The conformation of the seven-membered diazepine ring can influence the stereochemical outcome of reactions. For example, in palladium-catalyzed cyclizations to form benzodiazepine cores, the stereochemistry of the starting materials can influence the stereochemistry of the products. mdpi.com

| Reaction Type | Substrate | Catalyst/Reagent | Selectivity Aspect | Outcome | Reference |

| Aryl addition | N-alkyl nicotinate salts | Rh/BINAP vs Rh/Bobphos | Regioselectivity | C6 vs C2 addition | nih.gov |

| Cyclization | N-tosyl-disubstituted 2-aminobenzylamines | Palladium catalyst | Regioselectivity | Favors attack at electron-rich aryl-substituted alkyne terminus | mdpi.com |

Structural Modifications and Derivative Synthesis of Methyl 2 1,4 Diazepan 1 Yl Nicotinate Analogues

Design Principles for Structural Diversity within Nicotinate-Diazepane Systems

The rational design of analogues based on the nicotinate-diazepane scaffold is guided by established principles of medicinal chemistry, including Structure-Activity Relationship (SAR) exploration and the concept of privileged scaffolds. chemisgroup.usfiveable.meresearchgate.net The primary goal is to generate a library of diverse compounds by systematically modifying distinct regions of the parent molecule. This approach allows researchers to probe how changes in sterics, electronics, and conformation affect biological activity.

The nicotinate-diazepane system offers three primary vectors for diversification:

The Diazepane Nitrogen Atoms (N1 and N4): The secondary amine at the N4 position and the tertiary amine at the N1 position are key sites for modification. Substitution at N4, in particular, can introduce a wide variety of functional groups that can explore different regions of a target's binding pocket.

The Diazepane Ring Carbons: The saturated carbon backbone of the diazepane ring allows for the introduction of substituents, including chiral centers. Such modifications can rigidly control the conformation of the seven-membered ring, which can be critical for binding affinity and selectivity. nih.gov Increasing substitution on the ring can also block metabolically labile sites, potentially improving the pharmacokinetic profile of a molecule. nih.gov

The Pyridine (B92270) Ring: The pyridine ring of the nicotinate (B505614) moiety can be functionalized at its available positions (C4, C5, C6). Altering the substituents on this aromatic ring modifies its electronic properties, hydrogen-bonding capacity, and steric profile, directly influencing interactions with target proteins. nih.gov

By leveraging these modification sites, chemists can fine-tune the physicochemical properties of the analogues, such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable molecular entities. nih.gov

Synthesis of Diazepane Ring Substituted Nicotinate Derivatives

Modification of the 1,4-diazepane ring is a primary strategy for introducing structural diversity. These modifications can be broadly categorized into substitutions at the nitrogen atoms and functionalization of the carbon framework.

The secondary amine at the N4 position of the diazepane ring is a nucleophilic center readily amenable to alkylation and acylation reactions. These reactions provide a straightforward route to a vast array of derivatives.

Alkylation is typically achieved via nucleophilic substitution, where the N4 amine attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another suitable electrophile. The reaction is generally performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. jocpr.com

Acylation involves the reaction of the N4 amine with an acylating agent, such as an acid chloride or anhydride. frontiersin.org This reaction forms a stable amide bond, introducing a carbonyl moiety that can serve as a hydrogen bond acceptor. The mechanism involves a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. frontiersin.org

Below is a table of representative alkylation and acylation reactions on the Methyl 2-(1,4-diazepan-1-yl)nicotinate scaffold.

| Reagent | Reaction Type | Product Structure | Resulting Functional Group |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Alkylation | Methyl 2-(4-methyl-1,4-diazepan-1-yl)nicotinate | N-Methyl |

| Benzyl Bromide (BnBr) | Alkylation | Methyl 2-(4-benzyl-1,4-diazepan-1-yl)nicotinate | N-Benzyl |

| Acetyl Chloride (CH₃COCl) | Acylation | Methyl 2-(4-acetyl-1,4-diazepan-1-yl)nicotinate | N-Acetyl (Amide) |

| Benzoyl Chloride (PhCOCl) | Acylation | Methyl 2-(4-benzoyl-1,4-diazepan-1-yl)nicotinate | N-Benzoyl (Amide) |

| Benzenesulfonyl Chloride (PhSO₂Cl) | Sulfonylation | Methyl 2-(4-(phenylsulfonyl)-1,4-diazepan-1-yl)nicotinate | N-Sulfonamide |

Functionalizing the carbon backbone of the diazepane ring is more challenging but offers the advantage of creating stereochemically complex analogues with defined three-dimensional shapes. A powerful method for this is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of related 1,4-diazepan-5-ones. nih.govnih.gov This reaction allows for the enantioselective introduction of all-carbon quaternary stereocenters. nih.gov

The process involves first preparing a suitable diazepanone precursor, which is then subjected to palladium-catalyzed allylic alkylation. This method can generate gem-disubstituted diazepanone heterocycles with high yield and enantioselectivity. nih.govnih.gov Subsequent reduction of the ketone and manipulation of the nicotinate ester would yield the target compounds. This strategy is valuable as increased saturation and the presence of chiral centers in drug molecules are correlated with greater clinical success. nih.gov

The following table illustrates potential products from the functionalization of a diazepanone precursor, which could then be converted to the target nicotinate derivatives.

| Allylic Electrophile | Catalyst/Ligand System | Product of Allylation (Diazepanone Core) | Potential Final Product Feature |

|---|---|---|---|

| Allyl methyl carbonate | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | gem-diallyl-diazepanone | Quaternary center with two allyl groups |

| Cinnamyl acetate (B1210297) | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | gem-dicinnamyl-diazepanone | Quaternary center with two cinnamyl groups |

| Crotyl acetate | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | gem-dicrotyl-diazepanone | Quaternary center with two crotyl groups |

Pyridine Ring Functionalization in this compound Analogues

Modifying the pyridine ring allows for the modulation of the electronic and steric properties of the nicotinate portion of the molecule.

A robust strategy for functionalizing the pyridine ring is initial halogenation followed by transition metal-catalyzed cross-coupling reactions. The 2-(diazepan-1-yl)amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, meaning halogenation would likely occur at the C3 and C5 positions. However, since the C3 position is already substituted with the methyl ester, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to selectively install a halogen at the C5 position.

Once the halogenated intermediate (e.g., Methyl 5-bromo-2-(1,4-diazepan-1-yl)nicotinate) is synthesized, the halogen atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, or amino substituents. rsc.orgresearchgate.net

The table below provides examples of Suzuki-Miyaura cross-coupling reactions on a hypothetical 5-bromo-substituted nicotinate-diazepane intermediate.

| Coupling Partner | Catalyst/Ligand | Reaction Type | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Suzuki-Miyaura | Methyl 5-phenyl-2-(1,4-diazepan-1-yl)nicotinate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Suzuki-Miyaura | Methyl 5-(thiophen-2-yl)-2-(1,4-diazepan-1-yl)nicotinate |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Sonogashira | Methyl 5-((trimethylsilyl)ethynyl)-2-(1,4-diazepan-1-yl)nicotinate |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Suzuki-Miyaura | Methyl 5-(4-methoxyphenyl)-2-(1,4-diazepan-1-yl)nicotinate |

The inherent reactivity of the pyridine ring and the influence of its substituents are critical considerations for designing synthetic routes. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it generally less reactive towards electrophilic aromatic substitution than benzene. youtube.com Electrophilic attack, when it occurs under harsh conditions, is directed to the C3 (meta) position. Conversely, the electron deficiency makes the C2, C4, and C6 positions susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. quora.comyoutube.com

In the case of this compound, the diazepane substituent at the C2 position significantly alters this reactivity profile. The nitrogen atom attached to the ring acts as an electron-donating group through resonance, increasing the electron density of the pyridine ring. This effect activates the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the amino group (C3 and C5). Since C3 is blocked, this further supports selective functionalization at C5.

Conversely, this electron-donating effect deactivates the ring for nucleophilic substitution. However, if an electron-withdrawing group (such as a nitro or cyano group) were introduced onto the ring (e.g., at C5), it would decrease the electron density, making the ring more susceptible to nucleophilic attack at other positions (e.g., C4 or C6 if a leaving group is present). nih.gov Understanding these electronic influences is crucial for predicting reaction outcomes and designing multi-step syntheses to access specific, highly functionalized analogues. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies for Related Compounds

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular backbones (scaffolds) that can serve as functional replacements for the core structure of a known active compound. uniroma1.it This technique is employed to discover novel compounds with potentially improved properties such as enhanced efficacy, better selectivity, or a more favorable intellectual property position. niper.gov.innamiki-s.co.jp For a molecule like this compound, a scaffold hopping approach would involve replacing the diazepane-nicotinate core with other ring systems that maintain the essential spatial arrangement of key pharmacophoric features.

Bioisosteric replacement is a related strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. u-tokyo.ac.jp The goal of bioisosteric replacement is to create a new compound with similar biological activity but with improved pharmacokinetic or pharmacodynamic properties. nih.gov For instance, the ester group in this compound could be replaced with bioisosteres such as an oxadiazole or a tetrazole to modulate metabolic stability or receptor binding affinity. nih.gov

Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries

Parallel synthesis and combinatorial chemistry are high-throughput techniques used to generate large libraries of related compounds for biological screening. nih.gov These methods are instrumental in exploring the structure-activity relationships (SAR) of a lead compound by systematically modifying different parts of its structure.

In the context of this compound, a combinatorial library could be constructed by reacting a common intermediate with a diverse set of building blocks. For example, the diazepine (B8756704) ring could be substituted with various alkyl or aryl groups, or the nicotinic acid core could be modified with different substituents. This would result in a library of analogues that could be screened to identify compounds with optimized activity.

While these methodologies are standard in modern drug discovery, the absence of specific published research on this compound means that any detailed discussion, including data tables and specific research findings, would be purely conjectural. The scientific community awaits further research to elucidate the potential of this compound and its analogues.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A detailed structural elucidation of Methyl 2-(1,4-diazepan-1-yl)nicotinate using NMR techniques requires specific chemical shift and coupling constant data from one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments. These analyses are fundamental for assigning the proton and carbon environments within the molecule and for confirming its connectivity and spatial arrangement. However, no published experimental NMR data for this specific compound could be located.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, this would involve identifying absorption bands corresponding to the ester, aromatic ring, and diazepane ring structures. A specific FT-IR spectrum for this compound is not available in the public record, precluding a detailed analysis of its vibrational modes.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromophoric parts of a molecule. An analysis of the UV-Vis spectrum of this compound would reveal its maximum absorption wavelengths (λmax), which are characteristic of its electronic structure. This experimental data could not be found, thus preventing a characterization of its chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the determination of the elemental composition. While the theoretical molecular weight can be calculated, experimental mass spectral data, including fragmentation analysis and high-resolution measurements for this compound, are not documented in available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for verifying the identity and assessing the purity of synthesized compounds like this compound. The methodology combines the separation capabilities of liquid chromatography with the mass analysis provided by mass spectrometry.

In a typical application, the compound is separated from potential impurities on a reverse-phase C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, typically utilizing an electrospray ionization (ESI) source in positive ion mode, which is well-suited for nitrogen-containing compounds. nih.govspringernature.com The mass spectrometer then detects the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, providing definitive confirmation of the compound's molecular weight and, consequently, its identity. For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) can be employed, where a specific parent ion is selected and fragmented to produce characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM). nih.govspringernature.com

Validation of such a method involves establishing linearity over a concentration range, determining the lower limit of quantitation (LLOQ), and assessing precision and accuracy. nih.gov For related heterocyclic compounds, LLOQs in the low ng/mL range have been achieved, demonstrating the high sensitivity of the technique. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Heterocyclic Compounds

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography Column | Reverse-phase C18 | nih.govnih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with Ammonium Acetate | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govspringernature.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | springernature.com |

| Linearity (r) | > 0.99 | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.2 - 0.5 ng/mL | nih.govnih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule and ultimately determine the positions of each atom.

Structural analysis of related heterocyclic systems provides insight into the expected conformations. For instance, seven-membered rings like the diazepane moiety in the target molecule are known to adopt non-planar conformations, such as a boat or twist-boat shape. nih.gov The piperazine (B1678402) ring in a related structure was found to adopt a distorted chair conformation. nih.gov The nicotinate (B505614) portion, being an aromatic pyridine (B92270) ring, would be expected to be largely planar. smolecule.com X-ray analysis would also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov The crystallographic data obtained includes the crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and unit cell dimensions. mdpi.comresearchgate.net

Table 2: Key Information Obtained from X-ray Crystallography

| Structural Information | Description | Reference |

|---|---|---|

| Molecular Connectivity | Unambiguous confirmation of the chemical bond connections. | mdpi.com |

| Conformation | Determination of the 3D shape, such as the boat/chair conformation of the diazepane ring. | nih.gov |

| Bond Lengths & Angles | Precise measurement of distances between atoms and angles between bonds. | researchgate.net |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice (e.g., monoclinic, P2₁/c). | mdpi.comresearchgate.net |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonding that influence crystal packing. | nih.gov |

Advanced Chromatographic Techniques (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of this compound, serving as a primary method for determining its purity. Reversed-phase HPLC is commonly employed for compounds of this nature. pharmacophorejournal.com

The separation is typically achieved on a stationary phase, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. pharmacophorejournal.comresearchgate.netresearchgate.net An isocratic or gradient elution can be used to achieve optimal separation of the main compound from any impurities or starting materials. researchgate.net Detection is often performed using a UV detector set at a wavelength where the aromatic nicotinate ring exhibits strong absorbance, for example, around 230-250 nm. pharmacophorejournal.comresearchgate.net

The purity of the sample is determined by integrating the area of the chromatographic peaks. The purity percentage is calculated by dividing the peak area of the main compound by the total area of all detected peaks. Method validation for purity analysis includes assessing linearity, precision, accuracy, and robustness. pharmacophorejournal.comresearchgate.net For similar compounds, HPLC methods have demonstrated linearity across concentration ranges from 2 to 800 ng/mL, with high recovery percentages (often between 93% and 102%) and low relative standard deviations, indicating excellent accuracy and precision. researchgate.netmdpi.com

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | pharmacophorejournal.comresearchgate.net |

| Mobile Phase | Methanol:Acetonitrile:Aqueous Buffer (e.g., Phosphate (B84403) or Acetate) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at ~230-250 nm | pharmacophorejournal.comresearchgate.net |

| Linearity Range | Demonstrated from low ng/mL to high µg/mL levels | pharmacophorejournal.comresearchgate.net |

| Recovery (%) | 93.48% - 102.12% | mdpi.com |

Computational Chemistry and Theoretical Studies of Methyl 2 1,4 Diazepan 1 Yl Nicotinate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of Methyl 2-(1,4-diazepan-1-yl)nicotinate would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. This would provide precise data on bond lengths, bond angles, and dihedral angles. Following optimization, calculations of electronic properties such as total energy, dipole moment, and orbital energies would be performed.

Conformational Analysis and Energy Landscapes

Molecules with flexible bonds, such as the diazepane ring in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable forms (conformers) and the energy barriers between them. This process generates a potential energy landscape, which is crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and delocalization within a molecule. It examines interactions between filled and empty orbitals, quantifying the stability gained from electron delocalization, a phenomenon known as hyperconjugation. For this compound, NBO analysis would reveal the nature of the bonding and the extent of charge transfer between the nicotinic acid, ester, and diazepane moieties, providing insight into the molecule's electronic stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify regions that are rich or poor in electrons. Red-colored regions indicate negative potential and are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. An MEP map for this compound would highlight the reactive sites, such as the nitrogen and oxygen atoms, and predict how the molecule might interact with other molecules through non-covalent interactions.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be employed to study the dynamic behavior of this compound, particularly in a biological context. Methods like molecular dynamics (MD) simulations could predict how the molecule behaves over time in different environments, such as in water or interacting with a protein. These simulations provide a deeper understanding of the molecule's conformational flexibility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility

An MD simulation would typically involve the following steps:

System Setup: A three-dimensional model of this compound is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms, including bond stretching, angle bending, and torsional rotations.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion over a specific time period, typically nanoseconds to microseconds.

By analyzing the resulting trajectory, researchers can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule might adapt its shape upon binding to a receptor.

| Simulation Parameter | Typical Value/Description |

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P, SPC/E |

| Temperature | 300 K (Physiological) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

Computational Approaches for Predicting Molecular Interactions

Understanding how this compound might interact with a biological target, such as a receptor or enzyme, is a key aspect of predicting its pharmacological activity. Computational methods like molecular docking and pharmacophore modeling are central to this endeavor.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The process involves:

Receptor Preparation: Obtaining the 3D structure of the target protein, often from a crystallographic database.

Ligand Preparation: Generating a low-energy 3D conformation of the ligand.

Docking Algorithm: Sampling a large number of possible binding poses of the ligand in the receptor's active site.

Scoring Function: Estimating the binding affinity for each pose to identify the most likely binding mode.

For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the diazepane nitrogens or the ester group and amino acid residues in the receptor's binding pocket.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. A pharmacophore model for a series of compounds related to this compound might include features like:

Hydrogen bond acceptors (e.g., the ester carbonyl oxygen, pyridine (B92270) nitrogen).

Hydrogen bond donors (e.g., the N-H group of the diazepane ring).

Aromatic rings.

Hydrophobic centers.

This model can then be used to virtually screen large compound libraries to identify other molecules with similar features that might have comparable biological activity.

| Interaction Type | Potential Functional Groups Involved |

| Hydrogen Bonding | Diazepane N-H, Pyridine N, Ester C=O |

| Hydrophobic Interactions | Pyridine ring, Methyl group |

| Pi-stacking | Pyridine ring |

Theoretical Studies on Reaction Mechanisms and Transition States

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where the 1,4-diazepane acts as a nucleophile attacking the pyridine ring of a methyl 2-halonicotinate precursor (e.g., methyl 2-chloronicotinate). Theoretical studies, primarily using quantum chemistry methods like Density Functional Theory (DFT), can provide profound insights into the mechanism of such reactions.

These studies can be used to:

Map the Reaction Pathway: By calculating the energy of the system as the reactants approach and transform into products, a potential energy surface can be constructed.

Identify Intermediates and Transition States: Key points on this surface, such as stable intermediates (like the Meisenheimer complex in SNAr reactions) and high-energy transition states, can be located and their geometries optimized.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor governing the reaction rate.

Computational analysis can also elucidate the role of solvents and catalysts in the reaction mechanism. For instance, it can be determined whether the reaction proceeds through a concerted or a stepwise mechanism.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.

A QSAR study for a series of analogs of this compound would involve:

Data Set Preparation: A collection of molecules with known biological activities is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties is calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For nicotinic acid derivatives, QSAR studies have often highlighted the importance of steric and electronic factors in determining receptor affinity. Current time information in Edmonton, CA.springernature.com

| QSAR Descriptor Class | Examples |

| Electronic | Dipole moment, Partial atomic charges |

| Steric | Molecular weight, Molar refractivity |

| Hydrophobic | LogP, Water solubility |

| Topological | Connectivity indices |

Structure Activity Relationship Sar and Molecular Interaction Research for Nicotinate Diazepane Systems

General Principles of Structure-Activity Relationships in Heterocyclic Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. SAR explores the relationship between the chemical structure of a molecule and its biological activity. In heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, SAR principles guide the modification of molecular scaffolds to enhance potency, selectivity, and pharmacokinetic properties.

The core principle of SAR is that the biological effect of a compound is directly related to its three-dimensional structure and physicochemical properties. Key factors that are systematically varied and studied include:

Substituent Effects: The position, nature (electron-donating or -withdrawing), and size (steric bulk) of substituents on the heterocyclic ring can profoundly influence binding affinity and activity. For instance, in benzodiazepine (B76468) derivatives, substituents on the seven-membered diazepine (B8756704) ring are crucial for pharmacological activity chemisgroup.usblogspot.com.

Physicochemical Properties: Parameters such as lipophilicity (logP), electronic distribution, hydrogen bonding capacity, and pKa are modulated through structural changes to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target engagement.

Stereochemistry: The spatial arrangement of atoms (stereoisomers) can lead to significant differences in biological activity, as receptors are chiral environments.

These principles are investigated using techniques ranging from traditional chemical synthesis and biological screening to advanced computational modeling, which helps predict how structural modifications will impact receptor interactions chemisgroup.usresearchgate.net.

Investigation of Pharmacophoric Elements within the Nicotinate (B505614) Moiety

A pharmacophore is the essential ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the nicotinate moiety, derived from nicotinic acid (niacin), the key pharmacophoric elements are well-recognized, particularly in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govnih.gov.

Pharmacophore models for nicotinic agonists consistently identify two critical features: a cationic nitrogen and a hydrogen bond acceptor researchgate.net. In the context of Methyl 2-(1,4-diazepan-1-yl)nicotinate, these elements are present in the nicotinate portion of the molecule.

Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring serves as a crucial hydrogen bond acceptor or can be protonated to act as a cationic center. This feature is known to engage in important cation-π interactions with aromatic residues, such as tryptophan, in the binding sites of nicotinic receptors researchgate.net.

Carbonyl Group: The carbonyl oxygen of the methyl ester group functions as a potent hydrogen bond acceptor researchgate.net. This group can form hydrogen bonds with donor groups on the receptor, such as the backbone NH of an amino acid residue, contributing significantly to binding affinity.

The relative spatial arrangement of these two pharmacophoric points is critical for proper orientation within the receptor's binding pocket.

| Pharmacophoric Feature | Role in Molecular Interaction | Source |

| Pyridine Nitrogen | Hydrogen Bond Acceptor / Cationic Center for Cation-π Interactions | researchgate.net |

| Carbonyl Oxygen (Ester) | Hydrogen Bond Acceptor | researchgate.net |

Role of the 1,4-Diazepane Ring in Mediating Molecular Interactions

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This ring system is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including antipsychotics and anxiolytics dntb.gov.uaresearchgate.net. Its role in mediating molecular interactions is multifaceted, stemming from its conformational properties and the chemical nature of its nitrogen atoms.

Seven-membered rings like 1,4-diazepane are inherently more flexible than smaller five- or six-membered rings. This flexibility allows the molecule to adopt various low-energy conformations, such as twist-boat and chair forms nih.govresearchgate.net. The specific conformation adopted can be influenced by substituents on the ring.

This conformational adaptability is a critical factor in receptor binding. The diazepine ring can adjust its shape to fit optimally into a binding site, a process known as "induced fit" chemisgroup.usresearchgate.net. NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane antagonists have shown that these molecules can exist in unexpected low-energy conformations, such as a twist-boat, which may mimic the bioactive conformation required for receptor binding nih.gov. The ability to adopt a specific, favorable conformation is often a key determinant of a ligand's potency and selectivity researchgate.netnih.gov.

| Conformation | Prevalence in 1,4-Diazepanes | Implication for Binding |

| Twist-Boat | Identified as a low-energy conformation in some derivatives. | May represent the bioactive conformation for certain receptors. nih.gov |

| Twisted Chair | Observed in crystal structures of various 1,4-diazepane derivatives. researchgate.net | A stable conformation that influences substituent orientation. |

The two nitrogen atoms within the 1,4-diazepane ring are key interaction points. Their basicity allows them to be protonated at physiological pH, forming cationic centers that can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor pocket.

Computational and Theoretical Studies on Molecular Recognition and Binding Affinity

Computational chemistry provides powerful tools for understanding and predicting how ligands like this compound interact with their biological targets nih.govnih.gov. These theoretical studies complement experimental SAR data, offering insights at an atomic level that are often inaccessible through empirical methods alone.

A variety of in silico (computer-based) techniques are employed to study ligand-receptor interactions, predict binding affinity, and guide the design of new molecules nih.govresearchgate.net.

Molecular Docking: This is one of the most common methods used to predict the preferred orientation of a ligand when bound to a receptor. Docking algorithms place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a scoring function that estimates binding affinity. This helps identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose predicted by docking, explore conformational changes in both the ligand and the receptor upon binding, and provide a more accurate estimation of binding free energy researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic properties of molecules with their activity, providing a model that can predict the potency of new, unsynthesized analogs nih.gov.

These computational approaches are integral to modern drug discovery, enabling a more rational approach to the design of ligands with improved affinity and selectivity for their targets chemisgroup.usnih.gov.

| Computational Method | Primary Application | Key Insights Provided |

| Molecular Docking | Predicts binding pose and orientation of a ligand in a receptor site. | Identifies key interacting residues and potential hydrogen bonds. chemisgroup.us |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assesses binding stability and reveals conformational changes. researchgate.net |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity across a series of compounds. | Creates predictive models for ligand potency and guides structural modifications. nih.gov |

Identification of Theoretical Binding Motifs and Interaction Hotspots

Computational analyses are pivotal in predicting how molecules like this compound might interact with protein binding sites. These predictive models help in identifying key structural features, or "binding motifs," and "interaction hotspots" that are crucial for biological activity.

For the nicotinate-diazepane scaffold, theoretical binding motifs can be dissected into contributions from its constituent parts: the nicotinate ring and the diazepane ring. The nitrogen atom in the pyridine ring of the nicotinate moiety is a potential hydrogen bond acceptor. The ester group also presents opportunities for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor.

The diazepane ring, with its two nitrogen atoms, is a significant contributor to potential interactions. These nitrogens can act as hydrogen bond acceptors, and if protonated under physiological conditions, as hydrogen bond donors. The flexible nature of the seven-membered diazepane ring allows it to adopt various conformations, which can be crucial for fitting into a specific binding pocket. This conformational flexibility can be a key determinant of binding affinity and selectivity.

Interaction hotspots are specific regions on the molecule that are predicted to make the most significant contributions to binding energy. For this compound, these are theorized to be:

The Pyridine Nitrogen: A primary site for hydrogen bonding with donor groups in a receptor.

The Ester Carbonyl: A potential hydrogen bond acceptor.

The Diazepane Nitrogens: Versatile sites for hydrogen bonding, acting as either acceptors or, when protonated, donors.

The Aromatic Ring of Nicotinate: Capable of engaging in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket.

Computational tools can map these potential interaction points, providing a theoretical basis for understanding the molecule's biological activity.

Influence of Substituent Effects on Predicted Binding Modes

The predicted binding mode of this compound can be significantly altered by the introduction of various substituents on either the nicotinate or diazepane rings. These modifications can influence the molecule's electronic properties, steric profile, and conformational preferences, thereby affecting its interaction with a target.

The effects of substituents are generally categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The placement of these groups can have profound and often predictable effects on binding affinity.

| Substituent Type | Position on Nicotinate Ring | Predicted Effect on Binding Mode |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | 4- or 6-position | May enhance π-π stacking interactions by modifying the electronic nature of the aromatic ring. |

| Electron-Donating Group (e.g., -NH2, -OCH3) | 4- or 6-position | Could alter the hydrogen bonding capacity of the pyridine nitrogen by increasing its basicity. |

| Bulky Substituent (e.g., -t-butyl) | Any position | Can introduce steric hindrance, potentially preventing the molecule from fitting into a binding pocket, or alternatively, enhance binding through increased van der Waals interactions if the pocket is accommodating. |

Similarly, substitutions on the diazepane ring can influence its conformation and interaction potential. For instance, alkyl groups on one of the nitrogen atoms could modulate its basicity and steric accessibility for hydrogen bonding.

The following table summarizes the theoretical influence of substituents on the diazepane ring:

| Substituent Type | Position on Diazepane Ring | Predicted Effect on Binding Mode |

| Small Alkyl Group (e.g., -CH3) | N-4 position | May provide favorable van der Waals contacts in a hydrophobic pocket. |

| Polar Group (e.g., -OH) | On a carbon of the ring | Could introduce an additional hydrogen bonding opportunity. |

It is important to note that these are predictive frameworks, and the actual effect of a substituent can be complex and dependent on the specific topology of the target binding site.

SAR Strategies for Optimizing Interaction Profiles (Theoretical Framework)

Based on the theoretical understanding of binding motifs and substituent effects, several SAR strategies can be proposed to optimize the interaction profile of nicotinate-diazepane analogs. These strategies aim to enhance binding affinity, selectivity, and other desirable properties.

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. This can be used to fine-tune the electronic and steric properties of the molecule to improve its fit within a binding site. For example, the methyl ester of this compound could be replaced with other groups like an amide or a small alkyl chain to probe for additional interactions.

Another strategy involves conformational constraint . The flexible diazepane ring could be modified to reduce its conformational freedom. This can lead to a more favorable binding entropy and potentially higher affinity if the constrained conformation matches the bioactive conformation.

The following table outlines some theoretical SAR strategies for this class of compounds:

| Strategy | Modification | Rationale |

| Hydrogen Bond Optimization | Introduction of hydrogen bond donors/acceptors at key positions. | To form additional or stronger hydrogen bonds with the target. |

| Hydrophobic Pocket Filling | Addition of lipophilic groups. | To exploit hydrophobic regions within the binding site for increased affinity. |

| Scaffold Hopping | Replacing the nicotinate or diazepane ring with other heterocyclic systems. | To explore new interaction patterns and potentially improve properties. |

| Ring Size Modification | Changing the diazepane ring to a different sized cycloalkane or heterocycle. | To alter the conformational properties and better fit the target. |

These strategies provide a rational framework for the design of new analogs with potentially improved biological activity. The iterative process of design, synthesis, and testing, guided by computational predictions, is at the heart of modern medicinal chemistry and is essential for the development of novel therapeutic agents.

Role in Chemical Synthesis and Reagent Development

Utilization as a Building Block in Complex Organic Syntheses

The diazepane ring in the molecule offers two nitrogen atoms with differing reactivity, which can be selectively functionalized. This makes it a valuable building block for the synthesis of more complex molecules. For instance, derivatives of 1,4-diazepane are utilized in the creation of constrained peptides and peptidomimetics, where the diazepane serves as a rigid scaffold to control conformation. The nicotinate (B505614) portion of the molecule provides a handle for a wide range of chemical modifications, including hydrolysis, amidation, and reduction, further expanding its utility in multi-step synthetic sequences.

Application in the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the availability of unique starting materials that can undergo novel transformations. While specific methodologies developed using Methyl 2-(1,4-diazepan-1-yl)nicotinate are not reported, the general class of diazepine (B8756704) derivatives is instrumental in the synthesis of functionalized benzodiazepines and other fused heterocyclic systems. For example, intramolecular C-N bond coupling reactions are employed to create complex diazepine-containing polycyclic structures.

Contribution to the Generation of Chemically Diverse Compound Libraries

Compound libraries are essential tools in drug discovery for the screening of biological activity. The nicotinate-diazepane scaffold is an attractive core for the generation of such libraries due to the multiple points of diversification it offers. The diazepane ring can be substituted at the available nitrogen, and the nicotinate ester can be converted to a variety of functional groups. This allows for the rapid generation of a large number of structurally related compounds, increasing the probability of identifying molecules with desired biological properties.

Discussion of the Nicotinate-Diazepane Scaffold as a Platform for Chemical Innovation

The fusion of a nicotinate moiety with a diazepane ring creates a "privileged scaffold," a concept in medicinal chemistry where a particular molecular framework is found to be a versatile platform for the development of ligands for multiple biological targets. The diazepine scaffold itself is present in numerous biologically active compounds. nih.gov Similarly, the nicotinic acid framework is a key component in various pharmaceuticals. researchgate.net The combination of these two motifs in the nicotinate-diazepane scaffold provides a unique three-dimensional structure that can be explored for interactions with a wide range of biological macromolecules, thus serving as a platform for chemical innovation in drug design.

Design of Substituted Methyl Formyl Reagents for Molecular Modification

While there is no direct evidence of this compound being used to design substituted methyl formyl reagents, the parent compound, methyl nicotinate, and its derivatives are used in the synthesis of various nicotinoylating agents. nih.gov These agents are employed to introduce the nicotinoyl group onto other molecules, such as the N-terminus of proteins, for analytical or biological purposes. nih.gov It is conceivable that derivatives of this compound could be developed into specialized reagents for molecular modification, leveraging the properties of the diazepane ring to influence solubility, reactivity, or binding characteristics.

Impact on Methodologies for Modifying Chemical Entities with Improved Properties

The modification of existing chemical entities to improve their properties is a cornerstone of medicinal chemistry. Strategies often involve the introduction of new functional groups or scaffolds to enhance potency, selectivity, or pharmacokinetic profiles. The diazepane and nicotinate moieties are known to influence these properties. For instance, the introduction of a diazepane ring can alter the lipophilicity and metabolic stability of a molecule. The nicotinate group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. Therefore, methodologies that incorporate the nicotinate-diazepane scaffold could lead to the development of chemical entities with improved drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(1,4-diazepan-1-yl)nicotinate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1,4-diazepane with methyl nicotinate derivatives under anhydrous conditions using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to enhance reaction efficiency . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/methanol gradients) and recrystallization from ethanol .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of nicotinate to diazepane) and temperature (60–80°C) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for pyridine ring, diazepane protons at δ 2.5–3.5 ppm) .

- IR : Stretching vibrations for ester carbonyl (C=O at ~1700 cm⁻¹) and tertiary amine (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.14) .

Q. How should this compound be stored to maintain stability?

- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, heat (>40°C), and incompatible materials (strong oxidizers, acids) .

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis to nicotinic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Approach :

- Meta-Analysis : Pool data from multiple studies (e.g., bioavailability, half-life) and apply multivariate regression to account for variables like solvent polarity or assay type .

- In Silico Modeling : Use molecular dynamics simulations to predict binding affinities with targets (e.g., GPCRs) and compare with experimental IC₅₀ values .

Q. What methodologies elucidate the photodissociation kinetics of this compound in metal complexes?

- Experimental Design :

- Time-Resolved Spectroscopy : Monitor ligand dissociation in Ru(II) complexes using ultrafast transient absorption spectroscopy (λ = 400–700 nm) to track triplet metal-centered (³MC) states .

- Computational Analysis : Calculate spin density surfaces (DFT/TD-DFT) to identify dissociative (T1) vs. non-dissociative (T0) excited states .

Q. How do steric and electronic effects of the 1,4-diazepane moiety influence the compound’s reactivity?

- Steric Analysis : Molecular modeling (e.g., Gaussian 16) reveals that the seven-membered diazepane ring introduces torsional strain, reducing nucleophilic attack at the ester carbonyl .

- Electronic Effects : Hammett substituent constants (σ) predict enhanced electron-donating capacity of the diazepane N-atoms, stabilizing transition states in SN2 reactions (ΔG‡ reduced by 15–20 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.